Cas no 1346691-72-2 ((5-(3,4-Difluorophenyl)pyridin-3-yl)methanol)

(5-(3,4-Difluorophenyl)pyridin-3-yl)methanol is a fluorinated pyridine derivative with a hydroxymethyl functional group, offering versatile utility in pharmaceutical and agrochemical synthesis. The presence of difluorophenyl and pyridine moieties enhances its potential as a key intermediate in the development of bioactive compounds, particularly those requiring electron-withdrawing or sterically defined substituents. The hydroxymethyl group provides a reactive site for further derivatization, enabling coupling or functional group interconversion. Its structural features contribute to improved metabolic stability and binding affinity in target molecules. This compound is typically characterized by high purity and consistent performance, making it suitable for research applications in medicinal chemistry and material science. Proper handling under inert conditions is recommended due to its sensitivity.
(5-(3,4-Difluorophenyl)pyridin-3-yl)methanol structure
1346691-72-2 structure
商品名:(5-(3,4-Difluorophenyl)pyridin-3-yl)methanol
CAS番号:1346691-72-2
MF:C12H9NOF2
メガワット:221.20276
CID:1034705
PubChem ID:71301562

(5-(3,4-Difluorophenyl)pyridin-3-yl)methanol 化学的及び物理的性質

名前と識別子

    • (5-(3,4-Difluorophenyl)pyridin-3-yl)methanol
    • [5-(3,4-difluorophenyl)pyridin-3-yl]methanol
    • DB-223146
    • DTXSID80744379
    • 1346691-72-2
    • インチ: InChI=1S/C12H9F2NO/c13-11-2-1-9(4-12(11)14)10-3-8(7-16)5-15-6-10/h1-6,16H,7H2
    • InChIKey: KOLHOHYNBLKSLQ-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C=C1C2=CN=CC(=C2)CO)F)F

計算された属性

  • せいみつぶんしりょう: 221.06522023g/mol
  • どういたいしつりょう: 221.06522023g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 33.1Ų

(5-(3,4-Difluorophenyl)pyridin-3-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM172918-1g
(5-(3,4-difluorophenyl)pyridin-3-yl)methanol
1346691-72-2 95%
1g
$632 2021-08-05
Alichem
A029194855-1g
(5-(3,4-Difluorophenyl)pyridin-3-yl)methanol
1346691-72-2 95%
1g
571.20 USD 2021-06-01
Chemenu
CM172918-1g
(5-(3,4-difluorophenyl)pyridin-3-yl)methanol
1346691-72-2 95%
1g
$598 2022-06-13

(5-(3,4-Difluorophenyl)pyridin-3-yl)methanol 関連文献

(5-(3,4-Difluorophenyl)pyridin-3-yl)methanolに関する追加情報

Introduction to (5-(3,4-Difluorophenyl)pyridin-3-yl)methanol and Its Significance in Modern Chemical Research

Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (5-(3,4-Difluorophenyl)pyridin-3-yl)methanol, with the CAS number 1346691-72-2, stands out as a compound of considerable interest due to its unique structural properties and potential applications. This introduction aims to provide a comprehensive overview of this compound, emphasizing its chemical characteristics, recent research findings, and future prospects.

The molecular structure of (5-(3,4-Difluorophenyl)pyridin-3-yl)methanol is characterized by a pyridine ring substituted with a 3,4-difluorophenyl group and a hydroxymethyl moiety at the 3-position of the pyridine ring. This specific arrangement of fluorine atoms and the presence of a hydroxymethyl group contribute to its distinct chemical behavior and reactivity. The fluorine atoms introduce electron-withdrawing effects, which can influence the compound's electronic properties and its interaction with biological targets.

One of the most compelling aspects of (5-(3,4-Difluorophenyl)pyridin-3-yl)methanol is its potential as a building block in drug discovery. The pyridine core is a common motif in many bioactive molecules, and the introduction of fluorine atoms can enhance metabolic stability and binding affinity. Recent studies have shown that fluorinated pyridines are particularly effective in designing small-molecule inhibitors for various enzymes and receptors. For instance, compounds containing fluorinated pyridine moieties have been explored as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases.

In addition to its pharmaceutical applications, (5-(3,4-Difluorophenyl)pyridin-3-yl)methanol has shown promise in materials science. The unique electronic properties of this compound make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of fluorine atoms can improve the charge transport properties of materials, leading to more efficient devices. Researchers have been investigating the use of this compound as a dopant or an intermediate in synthesizing advanced materials with enhanced performance.

The synthesis of (5-(3,4-Difluorophenyl)pyridin-3-yl)methanol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms into aromatic rings is a challenging task due to the high reactivity and selectivity required. However, advances in synthetic methodologies have made it possible to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular framework.

Recent research has also explored the biological activity of (5-(3,4-Difluorophenyl)pyridin-3-yl)methanol and its derivatives. Studies have indicated that this compound exhibits inhibitory effects on certain enzymes involved in bacterial resistance mechanisms. The hydroxymethyl group provides a site for further functionalization, allowing chemists to design analogs with improved pharmacological properties. These findings highlight the compound's potential as a lead molecule for developing new antibiotics or antiviral agents.

The impact of (5-(3,4-Difluorophenyl)pyridin-3-yl)methanol extends beyond academic research. Industrial applications are emerging as scientists discover new ways to utilize this compound's unique properties. For example, it has been incorporated into formulations for specialty chemicals that require high thermal stability or chemical resistance. The versatility of this compound makes it valuable in various sectors, including coatings, adhesives, and electronics.

As our understanding of chemical interactions grows, so does the potential for (5-(3,4-Difluorophenyl)pyridin-3-yl)methanol to contribute to innovation. Ongoing studies are exploring its role in developing next-generation therapeutics and materials. By leveraging computational chemistry and high-throughput screening techniques, researchers can accelerate the discovery process and identify new applications for this compound.

In conclusion, (5-(3,4-Difluorophenyl)pyridin-3-yl)methanol is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features make it a valuable tool for drug discovery and material innovation. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge and technological development will only grow.

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